

# Application Notes: Recombinant Human VEGF165 Protocol for HUVEC Proliferation Assay

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## Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Vascular Endothelial Growth Factor 165 (VEGF165) is a potent, pro-angiogenic cytokine that plays a crucial role in both physiological and pathological angiogenesis.[1][2] It is the most abundant and well-characterized isoform of the VEGF-A family.[3][4] VEGF165 stimulates the proliferation, migration, and survival of endothelial cells, key processes in the formation of new blood vessels.[2][3] This application note provides a detailed protocol for utilizing recombinant **human VEGF165** to induce and measure the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model for studying angiogenesis.[5]

VEGF165 exerts its biological effects by binding to two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are expressed almost exclusively on endothelial cells.[3][6][7] The binding of VEGF165 to its receptors, particularly VEGFR-2, initiates a cascade of downstream signaling pathways, including the MEK/ERK and PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation.[8][9]

## Data Presentation

The following tables summarize quantitative data related to the bioactivity of recombinant **human VEGF165** in HUVEC proliferation assays.

Table 1: VEGF165 Concentration and HUVEC Proliferation

VEGF165 Concentration (ng/mL)	Observed Effect on HUVEC Proliferation	Reference
0.5	Significant increase in proliferation.	[10]
1	Over 50% stimulation in proliferation.	[10]
1.7	EC50 (Effective concentration for 50% of maximum proliferation).	[9]
5 - 20	Approximately 25% more proliferation than control.	[11]
10	Typical EC50 is less than 10 ng/mL.	[3][4]
20	Commonly used as a positive control for proliferation.	[12]
50	Plateau of cell proliferation rate, approximately 60% more than control.	[11]
100	No further increase in proliferation compared to 50 ng/mL.	[11]
10 - 1000	Increased the number of HUVECs to similar values across the range.	[13]
200 & 500	Dose-dependent activation of HUVEC proliferation.	[1]

Table 2: Recombinant **Human VEGF165** Specifications

Parameter	Specification	Reference
Purity	>95% by SDS-PAGE	[3][6]
Molecular Weight	~19.2 kDa (monomer), 38.2 - 38.6 kDa (dimer)	[4][6][9]
Endotoxin Level	≤ 1.00 EU/μg	[3][4]
Biological Activity (ED50)	≤ 10 ng/mL in a HUVEC proliferation assay	[3][4]

## Experimental Protocols

This section provides a detailed methodology for performing a HUVEC proliferation assay using recombinant **human VEGF165**.

## Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basal Medium (e.g., EBM-2) supplemented with 0.2% - 2% Fetal Bovine Serum (FBS)
- Recombinant **Human VEGF165** (lyophilized)
- Sterile, nuclease-free water or PBS for reconstitution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)
- Dimethyl sulfoxide (DMSO) for MTT assay
- Microplate reader

## Reconstitution of Recombinant Human VEGF165

- **Centrifuge the vial:** Briefly centrifuge the vial of lyophilized VEGF165 to ensure the powder is at the bottom.
- **Reconstitute:** Reconstitute the lyophilized protein in sterile water or PBS to a stock concentration of 0.1 mg/mL.[\[3\]](#)[\[4\]](#) Gently pipette to dissolve; do not vortex.
- **Aliquoting and Storage:** Aliquot the reconstituted VEGF165 into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), the solution can be kept at 4°C.[\[3\]](#) The addition of a carrier protein like 0.1% BSA or HSA is recommended for long-term stability.[\[3\]](#)

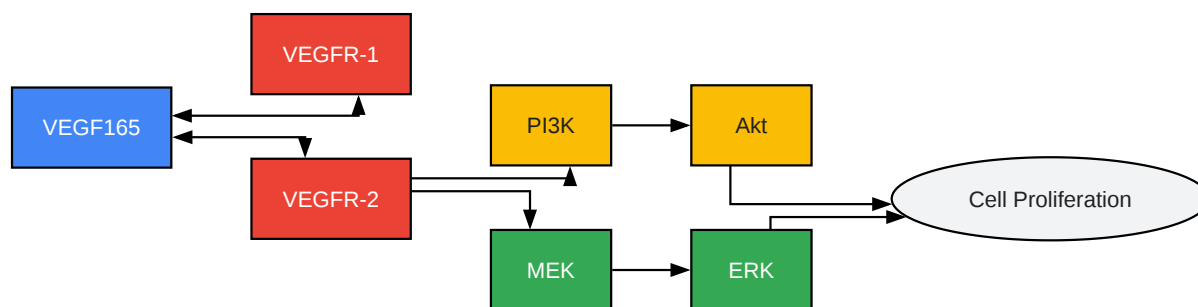
## HUVEC Proliferation Assay Protocol

- **Cell Culture:** Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- **Cell Seeding:**
  - Wash the confluent HUVEC monolayer with PBS and detach the cells using Trypsin-EDTA.
  - Neutralize the trypsin with growth medium and centrifuge the cell suspension.
  - Resuspend the cell pellet in basal medium containing a low percentage of FBS (e.g., 0.5-2%).
  - Count the cells and adjust the density to 5,000 - 10,000 cells per well in a 96-well plate.[\[6\]](#)  
[\[14\]](#)
- **Starvation (Optional but Recommended):** Incubate the seeded cells for 12-24 hours in low-serum basal medium to synchronize the cells in the G0/G1 phase of the cell cycle. This step helps to reduce the background proliferation and increase the signal-to-noise ratio.
- **VEGF165 Treatment:**

- Prepare serial dilutions of recombinant **human VEGF165** in low-serum basal medium to achieve the desired final concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
- Include a negative control (medium with vehicle only) and a positive control (e.g., complete growth medium or a known mitogen).
- Carefully remove the starvation medium from the wells and add 100 µL of the prepared VEGF165 dilutions or control solutions to the respective wells.
- Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO<sub>2</sub>.[\[1\]](#)[\[15\]](#)
- Proliferation Assessment:
  - MTT/XTT Assay:
    - Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
    - If using MTT, add DMSO to solubilize the formazan crystals.
    - Measure the absorbance at the appropriate wavelength (e.g., 560 nm for MTT) using a microplate reader.[\[1\]](#)
  - BrdU Incorporation Assay:
    - Add BrdU to the wells and incubate as per the manufacturer's protocol.
    - Fix the cells, add the anti-BrdU antibody, and then the substrate.
    - Measure the absorbance to quantify the amount of incorporated BrdU.[\[15\]](#)
  - Cell Counting:
    - Detach the cells from each well and count the number of viable cells using a hemocytometer or an automated cell counter.

## Visualizations

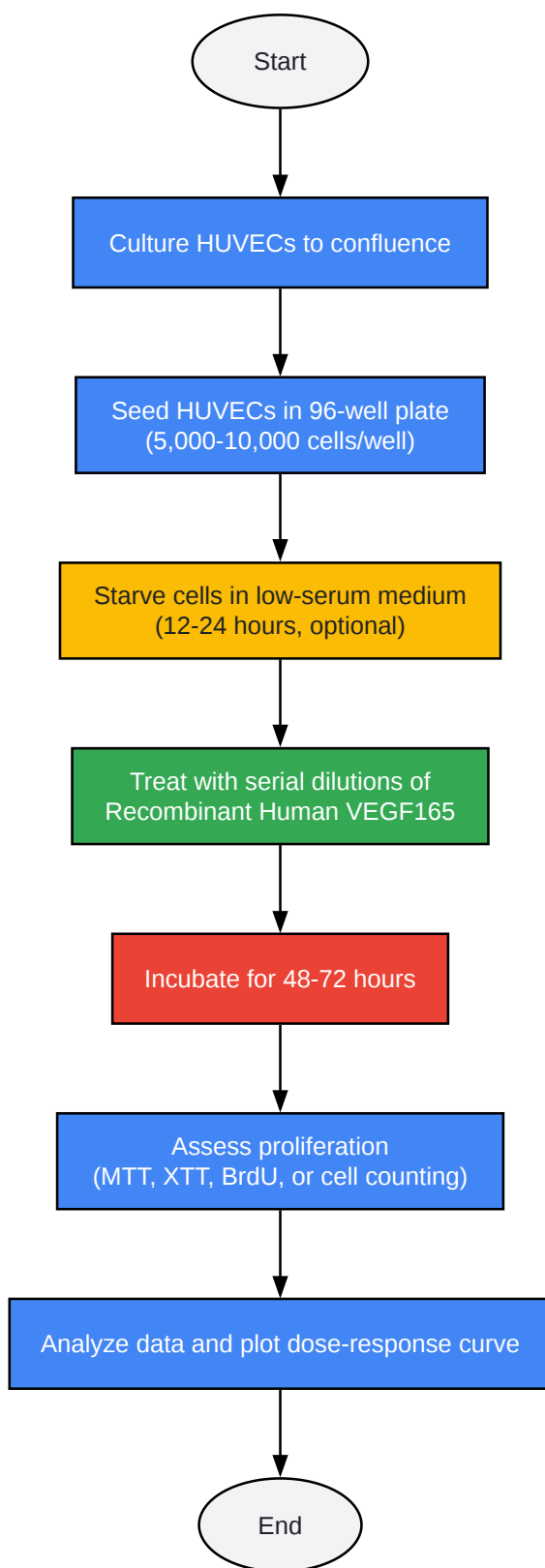
## VEGF165 Signaling Pathway in HUVECs



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Caption: VEGF165 signaling cascade in HUVECs.

## Experimental Workflow for HUVEC Proliferation Assay



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Caption: HUVEC proliferation assay workflow.

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